REACTION_CXSMILES
|
[C:1]([O:5][C:6]1[CH:11]=[C:10]([F:12])[N:9]=[C:8]([F:13])[C:7]=1[F:14])([CH3:4])([CH3:3])[CH3:2].[Li+].CC([N-]C(C)C)C.C[O:24]B(OC)OC.OO.[OH-].[Na+]>C1COCC1.C(O)(=O)C>[C:1]([O:5][C:6]1[C:11]([OH:24])=[C:10]([F:12])[N:9]=[C:8]([F:13])[C:7]=1[F:14])([CH3:4])([CH3:2])[CH3:3] |f:1.2,5.6|
|
Name
|
4-t-butoxy-2,3,6-trifluoropyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC1=C(C(=NC(=C1)F)F)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
65.6 mmol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 30 min, during which a solid preciptated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
with stirring for 25 min at -78° C
|
Duration
|
25 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
TEMPERATURE
|
Details
|
while cooling in an ice bath
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred at room temperature for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
quenched with saturated NH4Cl solution
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether
|
Type
|
WASH
|
Details
|
the extract was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 1:8 ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC1=C(C(=NC(=C1O)F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.769 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |